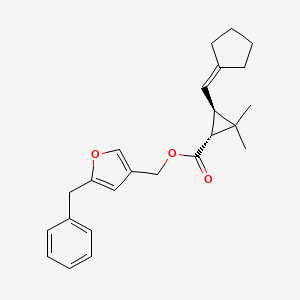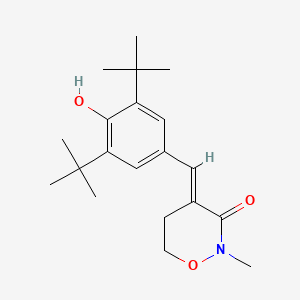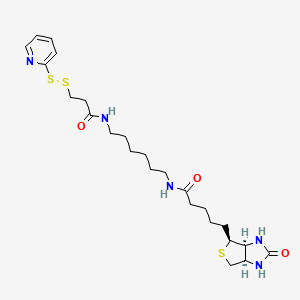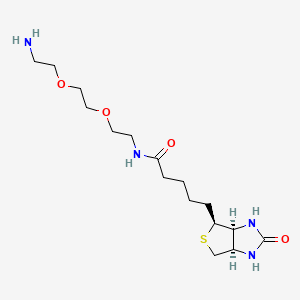![molecular formula C21H22ClF2N3O3 B1667347 7-[(3aR,4R,7aS)-4-amino-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]-1-cyclopropyl-6,8-difluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride CAS No. 145902-81-4](/img/structure/B1667347.png)
7-[(3aR,4R,7aS)-4-amino-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]-1-cyclopropyl-6,8-difluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BO 2367 is a topoisomerase inhibitor with applications to tumor growth suppression.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
3-Quinolinecarboxylic acid derivatives, including those with various substitutions at the 7-position, have been extensively studied for their antibacterial properties. These compounds have shown significant potency against a range of Gram-negative and Gram-positive bacteria. For instance, derivatives like 5-Amino-7-(3-amino-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids have demonstrated enhanced antibacterial activity, significantly more potent than their non-amino analogues (Domagala et al., 1988). Additionally, amino acid prodrugs of these quinolone compounds have been developed to improve solubility and in vivo efficacy, with some showing rapid serum cleavage to their parent quinolones (Sanchez et al., 1992).
Enhanced Potency and Solubility
The modification of 3-Quinolinecarboxylic acids with amino acid analogues has been found to decrease in vitro activity but increase in vivo efficacy. These modifications also lead to a significant improvement in solubility, which is a crucial factor for drug efficacy (Sanchez et al., 1992). The presence of specific substituents like the cyclopropyl group has been identified as enhancing the activity of the quinolone core (Domagala et al., 1988).
Structure-Activity Relationships
Several studies have focused on elucidating the structure-activity relationships (SAR) of these compounds. For instance, different substituents at various positions of the quinoline nucleus have been explored to understand their impact on antibacterial activity. The SAR studies have provided insights into optimizing the molecular structure for enhanced antibacterial properties (Ogata et al., 1991).
Topoisomerase II Inhibitory Activity
Some derivatives of 3-Quinolinecarboxylic acid have been investigated for their potential as topoisomerase II inhibitors. This is significant for their application in cancer therapy, as topoisomerase II is a crucial enzyme involved in DNA replication and cell division (Wentland et al., 1993).
Eigenschaften
CAS-Nummer |
145902-81-4 |
|---|---|
Molekularformel |
C21H22ClF2N3O3 |
Molekulargewicht |
437.9 g/mol |
IUPAC-Name |
7-[(3aS,4S,7aR)-4-amino-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]-1-cyclopropyl-6,8-difluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C21H21F2N3O3.ClH/c22-15-6-12-18(26(11-4-5-11)9-14(20(12)27)21(28)29)17(23)19(15)25-7-10-2-1-3-16(24)13(10)8-25;/h1,3,6,9-11,13,16H,2,4-5,7-8,24H2,(H,28,29);1H/t10-,13+,16-;/m0./s1 |
InChI-Schlüssel |
HLOXEUWOJLFTQE-UOXCEEEOSA-N |
Isomerische SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)F)N4C[C@@H]5CC=C[C@@H]([C@@H]5C4)N)F)C(=O)O.Cl |
SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)F)N4CC5CC=CC(C5C4)N)F)C(=O)O.Cl |
Kanonische SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)F)N4CC5CC=CC(C5C4)N)F)C(=O)O.Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
(-)-7-((1R*,2R*,6R*)-2-amino-8-azabicyclo(4.3.0.)-non-3-en-8-yl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid BO 2367 BO 2367, (+)-isomer BO-2367 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




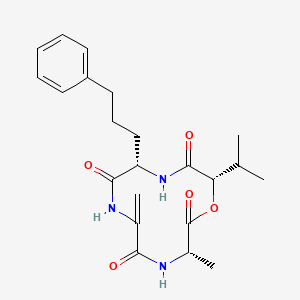
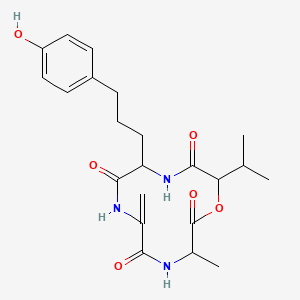
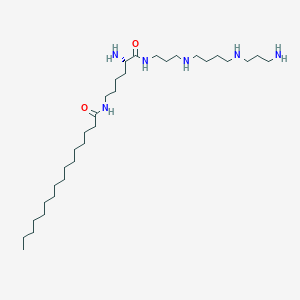
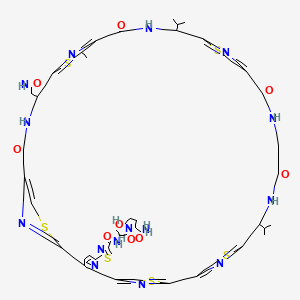
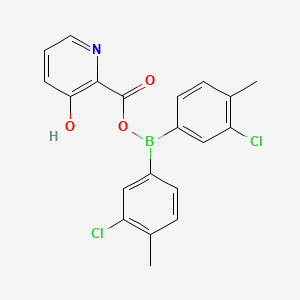

![5-chlorobenzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B1667275.png)
